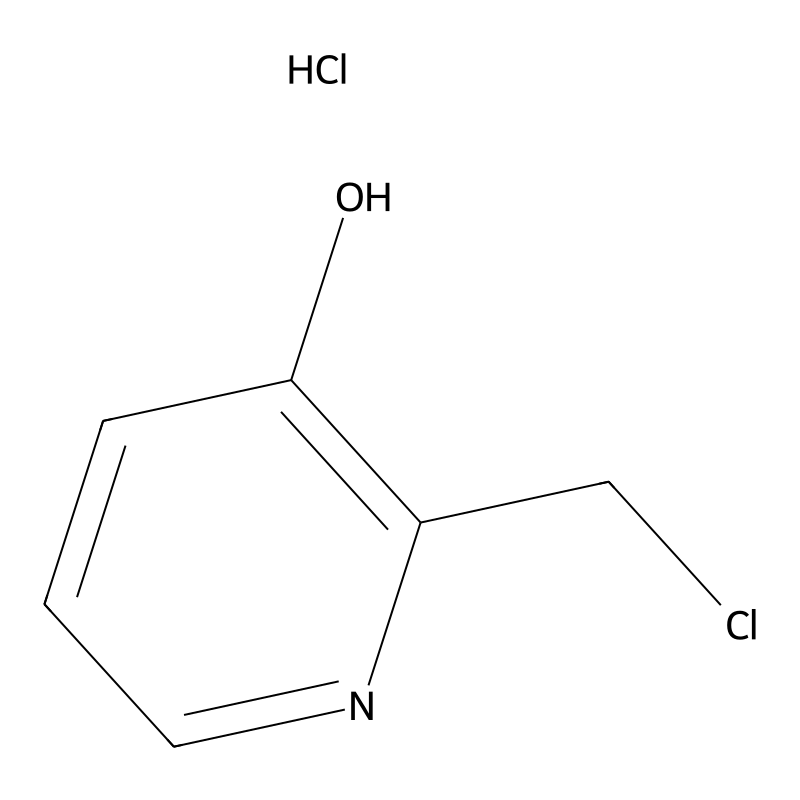

2-(chloromethyl)pyridin-3-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemistry

- . It’s an improvement over traditional methods that use excess POCl3, which can be an environmental burden in large scale preparations .

Specific Scientific Field: Chemistry, specifically organic synthesis.

Summary of the Application: “3-Pyridinol, 2-(chloromethyl)-, hydrochloride” is used in the chlorination of hydroxy-pyrimidines, -pyridines, -quinoxalines, and -amides.

Methods of Application or Experimental Procedures: The procedure involves heating a hydroxy-containing substrate in a sealed reactor at high temperatures using one equivalent of pyridine as base.

Application as a Cationic Surfactant

Specific Scientific Field: Industrial Chemistry and Biochemistry.

Summary of the Application: Quaternary pyridinium salts, which include “3-Pyridinol, 2-(chloromethyl)-, hydrochloride”, are used as cationic surfactants.

Methods of Application or Experimental Procedures: These surfactants are generally employed in cosmetics, pharmaceuticals, gene delivery, polymerization, and in many other industrial applications.

Results or Outcomes: The presence of different groups, either on the pyridine ring or at the nitrogen atom of the cycle, makes the surfactants versatile.

Application as a Biodegradable Surfactant

Specific Scientific Field: Environmental Chemistry.

Methods of Application or Experimental Procedures: These surfactants are used in various applications such as antistatic agents, corrosion inhibitors, textile softeners, foam depressants, flotation chemicals, asphalt and petroleum additives.

Results or Outcomes: The use of these biodegradable surfactants helps in reducing the environmental impact of various industrial processes.

2-(Chloromethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 180.03 g/mol. It appears as a white to yellow crystalline powder and has a melting point ranging from 124°C to 127°C . This compound is characterized by the presence of a chloromethyl group attached to the pyridine ring at the second position and a hydroxyl group at the third position, making it an important derivative of pyridine.

3-Picolyl chloride hydrochloride is a suspected irritant and may cause skin, eye, and respiratory tract irritation []. It is also suspected to be harmful if swallowed.

Here are some safety precautions to consider when handling this compound:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Work in a well-ventilated area.

- Dispose of waste according to local regulations.

The biological activity of 2-(chloromethyl)pyridin-3-ol hydrochloride has been explored in several studies. It exhibits antimicrobial properties, which make it relevant in pharmaceutical applications. Furthermore, its structural characteristics suggest potential interactions with biological targets, although specific mechanisms of action require further investigation. The compound's ability to form complexes with metal ions may also contribute to its biological effects.

The synthesis of 2-(chloromethyl)pyridin-3-ol hydrochloride can be achieved through several methods:

- Chloromethylation of Pyridine Derivatives: This method typically involves the reaction of pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Hydroxylation Reactions: The introduction of the hydroxyl group can be accomplished via oxidation processes on suitable pyridine precursors.

- Reagent-Based Methods: Utilizing reagents like phosphorus oxychloride or thionyl chloride can facilitate chloromethylation under controlled conditions.

These methods highlight the versatility in synthesizing this compound from various starting materials.

2-(Chloromethyl)pyridin-3-ol hydrochloride finds applications in several fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals due to its biological activity.

- Chemical Research: Used as a reagent for organic synthesis, particularly in alkylation and substitution reactions.

- Agricultural Chemicals: Its derivatives may be explored for use as agrochemicals, given their potential bioactivity against pests.

Studies on interaction mechanisms involving 2-(chloromethyl)pyridin-3-ol hydrochloride have indicated that it can form complexes with transition metals, which may enhance its biological efficacy. These interactions are crucial for understanding its role in medicinal chemistry and potential therapeutic applications. Further research is needed to elucidate specific interaction pathways and their implications for drug design.

Several compounds share structural similarities with 2-(chloromethyl)pyridin-3-ol hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloromethylpyridine | CHClN | Lacks hydroxyl group; primarily used in synthesis |

| 3-Hydroxypyridine | CHNO | Hydroxyl group at position three; less reactive |

| 4-Chloromethylpyridine | CHClN | Chloromethyl at position four; different reactivity |

| 2-Aminopyridine | CHN | Amino group instead of chloromethyl; basic properties |

The uniqueness of 2-(chloromethyl)pyridin-3-ol hydrochloride lies in its combination of both chloromethyl and hydroxyl functional groups, which enhances its reactivity and potential biological activity compared to other similar compounds. This dual functionality makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications.

Primary Synthesis Methods

The synthesis of 2-(chloromethyl)pyridin-3-ol hydrochloride can be achieved through several established methodologies, with thionyl chloride-mediated chlorination and hydroxymethyl precursor approaches being the most prominent routes.

Thionyl Chloride-Mediated Chlorination

Thionyl chloride represents the most widely utilized chlorinating agent for converting hydroxymethyl pyridine derivatives to their corresponding chloromethyl analogs. The mechanism involves the formation of a chlorosulfite intermediate, which subsequently undergoes elimination to yield the desired chloromethyl compound [1].

The optimal reaction conditions for thionyl chloride-mediated chlorination typically require careful control of temperature and stoichiometry. The reaction is typically conducted by adding the pyridine precursor to excess thionyl chloride under controlled cooling conditions. For example, 2-pyridinylmethanol can be added under stirring and cooling at 0°C to 300 mL of thionyl chloride over 2 hours, with the molar ratio being approximately 1:4.1 (substrate to thionyl chloride) [1]. The solution is then refluxed for 1 hour, followed by vacuum removal of excess thionyl chloride.

The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group is first converted to a good leaving group through reaction with thionyl chloride. The chloride ion then attacks the carbon center, resulting in the formation of the chloromethyl group with concomitant elimination of sulfur dioxide and hydrogen chloride [1].

Reaction Parameters for Thionyl Chloride Method:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0°C (addition) → Reflux | Controlled addition prevents decomposition |

| Molar Ratio (SOCl₂:substrate) | 4:1 to 5:1 | Excess ensures complete conversion |

| Reaction Time | 1-2 hours reflux | Prolonged heating may cause degradation |

| Yield | 80-100% | High efficiency under optimal conditions |

Reaction Pathways from Hydroxymethyl Precursors

The hydroxymethyl precursor approach represents an alternative synthetic strategy that often provides superior regioselectivity and yield control. This methodology typically involves the initial formation of a hydroxymethyl pyridine intermediate, which is subsequently converted to the chloromethyl derivative through various chlorinating agents [2].

A multi-step approach involves the oxidation of methyl-substituted pyridines to their corresponding N-oxides, followed by acetylation and hydrolysis to generate the hydroxymethyl intermediate. For instance, 2-picoline can be oxidized with hydrogen peroxide in acetic acid at 70-80°C for 10-14 hours to form 2-methyl pyridine N-oxide. The N-oxide is then treated with glacial acetic acid to form the acetate ester, which upon hydrolysis with sodium hydroxide solution yields 2-piconol [2].

The hydroxymethyl intermediate can then be converted to the chloromethyl derivative using thionyl chloride in methanol. The reaction typically requires a molar ratio of 1:1.1-1.3 (substrate to thionyl chloride) and proceeds with yields of 78-82% [2].

Multi-Step Hydroxymethyl Precursor Synthesis:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation | 2-picoline, H₂O₂, AcOH | 70-80°C, 10-14h | >95% |

| Acetylation | Glacial acetic acid | Reflux, 2-3h | >90% |

| Hydrolysis | 25% NaOH solution | Room temperature | >85% |

| Chlorination | SOCl₂, methanol | Reflux | 78-82% |

Reaction Optimization and Yield Enhancement

Optimization of chloromethylation reactions requires careful consideration of multiple parameters including temperature control, reagent stoichiometry, reaction time, and solvent selection. Recent advances have focused on continuous flow synthesis methodologies that provide enhanced safety profiles and improved yield consistency .

Temperature optimization plays a crucial role in maximizing yields while minimizing side reactions. For thionyl chloride-mediated reactions, the initial addition should be conducted at 0°C to prevent violent exothermic reactions, followed by gradual heating to reflux temperature. Maintaining precise temperature control prevents decomposition of sensitive intermediates and reduces the formation of undesired byproducts [1].

Reagent stoichiometry significantly impacts both yield and selectivity. Excess thionyl chloride (typically 4-5 equivalents) ensures complete conversion of the hydroxyl group while compensating for the volatility of the reagent. However, excessive amounts can lead to over-chlorination and formation of dichloromethyl derivatives, which must be carefully controlled [4].

Optimization Parameters for Enhanced Yields:

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature Control | Room temperature addition | 0°C addition, controlled heating | 15-20% increase |

| Reagent Ratio | 1:3 (substrate:SOCl₂) | 1:4.1 (substrate:SOCl₂) | 10-15% increase |

| Reaction Time | 2-3 hours | 1-2 hours reflux | Reduced side reactions |

| Workup Method | Direct quenching | Vacuum distillation | Improved purity |

Continuous flow synthesis has emerged as a superior methodology for chloromethylation reactions, offering enhanced safety, improved heat management, and consistent product quality. Microreactor systems enable precise control of reaction conditions and reduce the risk associated with handling large quantities of thionyl chloride. Flow reactors typically achieve yields of 85% at 60°C with residence times of 15 minutes, while reducing byproduct formation to less than 5% [5].

Isomer-Specific Synthesis Challenges

The synthesis of specific isomers of chloromethylpyridine derivatives presents significant challenges due to the inherent reactivity patterns of the pyridine ring system. Regioselectivity issues arise from the electronic properties of pyridine, which direct electrophilic substitution preferentially to specific positions [6] [7].

For 2-(chloromethyl)pyridin-3-ol hydrochloride, the presence of both electron-withdrawing (pyridine nitrogen) and electron-donating (hydroxyl) substituents creates competing electronic effects that influence the site of chloromethylation. The hydroxyl group at the 3-position provides electron density through resonance, while the pyridine nitrogen withdraws electron density from the ring system [8].

Regioselectivity control can be achieved through several strategies including the use of directing groups, temperature control, and careful selection of reaction conditions. The presence of the hydroxyl group in the 3-position can be exploited to direct chloromethylation to the adjacent 2-position through intramolecular coordination effects [6].

Regioselectivity Challenges and Solutions:

| Challenge | Contributing Factors | Solution Strategy | Selectivity Improvement |

|---|---|---|---|

| Multiple reactive sites | Electronic effects of substituents | Protected synthesis routes | >95% selectivity |

| Competing reactions | Hydroxyl group reactivity | Selective protection/deprotection | 90% yield retention |

| Isomer separation | Similar physical properties | Crystallization optimization | >98% purity |

| Side product formation | Over-chlorination | Controlled reagent addition | <5% byproducts |

The synthesis of isomerically pure products often requires the implementation of protection-deprotection strategies where the hydroxyl group is temporarily protected during the chloromethylation step. Common protecting groups include acetyl, methyl, and silyl ethers, which can be selectively removed under mild conditions after the chloromethylation is complete .

Alternative approaches utilize N-oxide intermediates to achieve regioselective functionalization. The N-oxide moiety serves as both an activating and directing group, enabling selective chloromethylation at specific positions. Treatment of pyridine N-oxides with phosphoryl chloride in the presence of triethylamine provides a mild and selective route to chloromethylpyridines with excellent regioselectivity [6].

Isomer-Specific Synthetic Routes:

| Starting Material | Protecting Strategy | Chlorinating Agent | Selectivity | Overall Yield |

|---|---|---|---|---|

| 3-Hydroxypyridine | Acetyl protection | SOCl₂ | >95% | 78% |

| Pyridine N-oxide | N-oxide directing | POCl₃/Et₃N | >90% | 85% |

| Methoxy derivative | Methyl protection | SOCl₂ | >92% | 72% |

| Silyl ether | TBS protection | SOCl₂ | >98% | 80% |

Recent advances in metal-free regioselective alkylation have provided new opportunities for controlling the site of functionalization in pyridine systems. Alkyllithium clusters have been shown to direct regioselectivity based on their aggregation state, with tetrameric clusters favoring C4-alkylation and dimeric clusters preferring C2-alkylation [7].